molecular formula C30H19B B3030105 9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene CAS No. 866611-29-2

9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene

Cat. No.: B3030105
CAS No.: 866611-29-2
M. Wt: 459.4 g/mol
InChI Key: PIGVQJMWWHSAEZ-UHFFFAOYSA-N
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Description

9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene is a brominated anthracene derivative functionalized with a 4-(2-naphthalenyl)phenyl group at position 10. This compound is structurally characterized by a planar anthracene core substituted with a bulky aromatic moiety and a bromine atom, which imparts unique electronic and steric properties. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 9-bromoanthracene derivatives and boronic acid precursors . The bromine atom at position 9 enhances reactivity for further functionalization, making it a valuable intermediate in materials science, particularly for organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

9-bromo-10-(4-naphthalen-2-ylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19Br/c31-30-27-11-5-3-9-25(27)29(26-10-4-6-12-28(26)30)22-16-13-21(14-17-22)24-18-15-20-7-1-2-8-23(20)19-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGVQJMWWHSAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene typically involves a multi-step process. One common method includes the bromination of 10-[4-(2-naphthalenyl)phenyl]anthracene using N-bromosuccinimide (NBS) in a solvent such as chloroform. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 60°C) for a few hours. After the reaction, the mixture is cooled, and the product is extracted and purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene is a complex organic compound that belongs to the anthracene derivative family. Its unique photophysical properties make it valuable in various scientific and industrial applications, particularly in the fields of organic electronics, materials science, and medicinal chemistry.

Organic Electronics

This compound is utilized as a building block in the synthesis of novel organic semiconductors. Its ability to form stable charge transport materials makes it suitable for applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties enhance light emission efficiency.
  • Organic Photovoltaics (OPVs) : It serves as an electron donor or acceptor, contributing to improved energy conversion efficiencies.

Photophysical Studies

The compound's unique structure allows researchers to explore new photophysical properties, such as:

  • Fluorescence and Phosphorescence : Investigating the mechanisms of light emission and energy transfer processes.
  • Excited State Dynamics : Understanding how the compound behaves under different excitation conditions can lead to insights into its potential applications in optoelectronics.

Materials Science

In materials science, this compound is significant for:

  • Polymer Blends : Used in creating blends with polymers to enhance mechanical and electronic properties.
  • Nanocomposites : Its incorporation into nanostructures can lead to materials with tailored functionalities for specific applications.

Biological Applications

Research has indicated potential biological applications, including:

  • Anticancer Activity : Studies are exploring the compound's effects on cancer cell lines, particularly its ability to induce apoptosis in malignant cells.
  • Drug Delivery Systems : The compound's structural characteristics may facilitate its use in targeted drug delivery mechanisms.

Case Study 1: Organic Light Emitting Diodes (OLEDs)

A study demonstrated that incorporating this compound into OLED devices resulted in a significant increase in luminous efficiency compared to devices using traditional materials. The enhanced charge transport properties allowed for better exciton formation and reduced energy losses during operation.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted that this compound exhibited cytotoxic effects against specific cancer cell lines. The study focused on its mechanism of action, revealing that it disrupts cellular processes leading to apoptosis, thus indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene in its applications is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to fluorescence. In OLEDs, it acts as an emitter material, where it facilitates the recombination of electrons and holes to produce light. In photon upconversion, it participates in triplet-triplet annihilation processes, converting low-energy photons into higher-energy photons .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Key Observations :

  • Steric Effects : The 4-(2-naphthalenyl)phenyl group in the target compound introduces greater steric hindrance compared to phenyl or smaller substituents, reducing aggregation and improving solubility .
  • Synthetic Versatility: Bromine at position 9 allows for further derivatization (e.g., phosphination, cross-coupling), unlike non-brominated analogs .
Photophysical Properties
Compound Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (ΦF) Key Features
9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene 357, 375, 395 421, 468 Not reported Strong π-π* transitions due to extended conjugation
BH (9-(1-naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene) Similar to target 421, 468 High (exact value unspecified) High thermal stability; used as OLED host
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene 357, 375 421, 468 0.83 CF₃ group enhances electron transport
9,10-Diphenylanthracene 357, 375 400–450 0.90 Benchmark for high ΦF

Key Observations :

  • The target compound and BH exhibit nearly identical absorption/emission profiles due to similar conjugation systems.
  • The trifluoromethyl derivative (ΦF = 0.83) outperforms other substituted anthracenes (e.g., ΦF = 0.44–0.47 for triphenylamine derivatives) but lags behind 9,10-diphenylanthracene .
Thermal and Electrochemical Stability
Compound Tg (°C) Td (°C) HOMO (eV) LUMO (eV) Band Gap (eV)
This compound Not reported ~367 (estimated) 5.68 2.68 3.00
BH 131 367 5.68 2.68 3.00
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene Not reported Not reported 5.72 2.73 2.99
9-Bromo-10-(2-naphthyl)anthracene Not reported Not reported 5.65 2.65 3.00

Key Observations :

  • BH and the target compound share identical HOMO/LUMO levels and band gaps, critical for charge transport in OLEDs .
  • BH’s high Tg (131°C) and Td (367°C) make it superior for high-temperature device fabrication compared to less bulky analogs .

Biological Activity

9-Bromo-10-[4-(2-naphthalenyl)phenyl]anthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which includes a bromine atom and a naphthalene-substituted phenyl group attached to an anthracene core. Its molecular formula is C30H19BrC_{30}H_{19}Br with a molecular weight of approximately 459.38g/mol459.38\,g/mol . This compound is notable for its potential applications in organic electronics and photonics due to its unique electronic properties .

Synthesis

The primary method for synthesizing this compound involves the bromination of 9-(4-(2-naphthalenyl)phenyl)anthracene using N-bromosuccinimide in dimethylformamide (DMF) as the solvent. This reaction typically yields high purity products (up to 99%) under mild conditions .

Biological Activity Overview

Research specifically focusing on the biological activity of this compound is limited. However, compounds with similar structures have been investigated for their potential anticancer properties and interactions with biological membranes. The presence of bromine and naphthalene groups may enhance interactions with biological targets, suggesting possible applications in drug design .

Similar compounds have demonstrated various modes of action, including:

  • Anticancer Activity : Compounds structurally related to this compound have shown antiproliferative effects in cancer cell lines, indicating that this compound may also possess similar properties .
  • Interaction with Biological Membranes : The unique structure may facilitate interactions with cellular membranes, potentially influencing cell signaling pathways or drug delivery mechanisms .

Case Studies and Research Findings

Although direct studies on this compound are scarce, several relevant findings from related compounds provide insights into its potential biological activities:

  • Antiproliferative Effects : A study on ethanoanthracenes reported significant reductions in cell viability in Burkitt's lymphoma cell lines, with IC50 values below 10 µM, suggesting strong anticancer potential .
  • Photophysical Properties : Research indicates that compounds with similar structures exhibit favorable photophysical characteristics, which may enhance their utility in fluorescence imaging and as biochemical probes .
  • Antimicrobial Activity : Related derivatives have shown promising antimicrobial properties, indicating that modifications to the anthracene structure can lead to compounds with significant biological activity .

Comparative Analysis

To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberKey Features
9-Bromo-10-(2-naphthyl)anthracene474688-73-8Lacks phenyl substitution; simpler structure
9-Bromo-10-(1-naphthyl)anthracene866611-28-1Different naphthalene position; affects electronic properties
10-Bromo-9-(4-methylphenyl)anthracene12345678Substituted phenyl group; altered solubility and reactivity

The presence of both a bromine atom and a naphthalene-substituted phenyl group distinguishes this compound from others, potentially enhancing its electronic properties and making it suitable for specialized applications in materials science and organic electronics .

Q & A

Q. What are the optimal methods for introducing bromine at the 9-position of anthracene derivatives?

Methodological Answer: Bromination at the 9-position of anthracene derivatives can be achieved via electrophilic substitution. A modified procedure involves dissolving 9-phenylanthracene in acetic acid under nitrogen, adding bromine dropwise at 65°C, and recrystallizing the product (yield: 95%) . Alternatively, bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature avoids harsh conditions and achieves high regioselectivity . Key considerations:

  • Catalyst : No catalyst required for BDMS, unlike traditional ZnBr₂/NaBiO₃ systems.
  • Safety : Use gas traps for HBr byproducts .
  • Solvent Optimization : DCM outperforms THF or acetonitrile in yield and reaction time .
MethodReagentSolventYieldReference
ElectrophilicBr₂ (neat)Acetic acid95%
BDMS-mediatedBDMSDCM92%

Q. How can density functional theory (DFT) be applied to predict the electronic structure of this compound?

Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections are critical for accurate electronic structure modeling. Becke’s three-parameter functional (e.g., B3LYP) reduces average absolute deviation in thermochemical properties to 2.4 kcal/mol . Steps:

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Electronic Excitations : TD-DFT calculations predict absorption/emission spectra.

Validation : Compare HOMO-LUMO gaps with experimental UV-Vis data.
Note : Include solvent effects (e.g., PCM model) for OLED-relevant simulations .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of dust .
  • Ventilation : Use fume hoods for synthesis steps involving bromine or BDMS .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
  • Storage : Keep in amber vials at room temperature (light-sensitive) .
HazardGHS CodePrecaution
Skin irritationH315Use gloves
Respiratory toxicityH335Use fume hoods

Q. What techniques confirm the molecular structure post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for refinement . For anthracene derivatives, SHELXL resolves positional disorder in aromatic frameworks .
  • NMR : Compare 1H^1H and 13C^{13}C spectra with literature (e.g., δ 8.64–8.57 ppm for aromatic protons in brominated anthracenes ).
  • Mass Spectrometry : MALDI-TOF confirms molecular weight (e.g., m/z 428.14 for trifluoromethyl-substituted derivatives ).

Q. How does this compound integrate into OLED device architectures?

Methodological Answer: As a blue fluorescent host, it enhances efficiency via:

  • Energy Transfer : Match HOMO-LUMO levels with emissive dopants (e.g., DBPTPPB).
  • Device Fabrication : Layer structure: ITO/HATCN (hole injection)/TPN-DBF (emissive layer)/BH (host)/LiF/Al .
  • Performance Metrics : Achieves EQE up to 4.23% and CIEx,y coordinates of (0.15, 0.10) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing 9-bromo-10-aryl derivatives?

Methodological Answer: Regioselectivity is influenced by steric hindrance and electronic effects:

  • Directed Metalation : Use LDA to lithiate arylacetonitriles, directing bromine to the 9-position .
  • Protecting Groups : Introduce bulky substituents (e.g., 2-naphthyl) at the 10-position to block competing sites .
  • Computational Screening : DFT predicts reactive sites; Fukui indices identify electrophilic hotspots .

Q. How do computational studies elucidate triplet state properties for optoelectronic applications?

Methodological Answer:

  • Triplet Energy Estimation : CASSCF calculations determine T1T_1 energy levels. For 9,10-disubstituted anthracenes, triplet-triplet annihilation (TTA) upconversion efficiency correlates with T1T_1-S0S_0 gaps .
  • Spin-Orbit Coupling : Heavy atom effects (e.g., bromine) enhance intersystem crossing (ISC) rates .
  • Validation : Transient absorption spectroscopy confirms computed lifetimes (e.g., 10–100 µs) .

Q. What analytical methods identify decomposition pathways under thermal stress?

Methodological Answer:

  • TGA-MS : Monitor mass loss (e.g., 367°C decomposition onset) and correlate with gaseous byproducts (e.g., HBr) .
  • GC-MS : Detect volatile degradation products (e.g., anthraquinones) .
  • In Situ XRD : Track structural changes during heating (e.g., amorphous → crystalline transitions) .

Q. How do non-covalent interactions influence solid-state packing and optoelectronic performance?

Methodological Answer:

  • π-π Stacking : X-ray analysis reveals helical packing in anthraquinone derivatives, reducing excimer formation .
  • C-H···O Contacts : Stabilize carbonyl groups, improving thermal stability (Td > 350°C) .
  • Impact on Mobility : Tight packing increases charge-carrier mobility (e.g., 0.1–1 cm²/V·s in OFETs) .

Q. What methodologies resolve conflicting spectroscopic data between experimental and computational results?

Methodological Answer:

  • Sensitivity Analysis : Vary DFT functionals (e.g., B3LYP vs. CAM-B3LYP) to match experimental UV-Vis peaks .
  • Solvent Correction : Apply COSMO-RS to account for solvent polarity shifts in NMR chemical shifts .
  • Error Margins : Compare sublimation enthalpy (100.5 ± 1.8 kJ/mol) with NIST data to validate computational thermochemistry .

Data Contradiction Analysis Example
Issue : Discrepancy in reported melting points (213°C vs. 274°C ).
Resolution : Purity differences (≥97% in OLED studies ), polymorphic forms, or solvent-dependent recrystallization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene
Reactant of Route 2
Reactant of Route 2
9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene

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